molecular formula C19H24N2O3 B2510989 ethyl 4-oxo-4-(((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)amino)butanoate CAS No. 852138-08-0

ethyl 4-oxo-4-(((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)amino)butanoate

Cat. No.: B2510989
CAS No.: 852138-08-0
M. Wt: 328.412
InChI Key: LCACVGSNFIYEJQ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)amino)butanoate is a useful research compound. Its molecular formula is C19H24N2O3 and its molecular weight is 328.412. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study by Sarvaiya et al. (2019) explored the antimicrobial properties of compounds related to ethyl 4-oxo-4-(((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)amino)butanoate. They synthesized various compounds with structural similarities and tested them against bacteria and fungi, demonstrating potential antimicrobial activity Sarvaiya, Gulati, & Patel, 2019.

Synthesis and Structural Analysis

Several studies have been conducted focusing on the synthesis and structural analysis of compounds similar to this compound:

  • Vaid et al. (2014) developed a high-yielding synthesis for a related compound, providing insights into the chemical synthesis process and potential applications in various chemical domains Vaid et al., 2014.
  • Liu et al. (2012) conducted a study on the crystal structure of a related compound, which is vital for understanding its physical and chemical properties Liu et al., 2012.

Potential for Fungicidal and Plant Growth Regulation Activities

Minga (2005) synthesized a compound closely related to this compound and found that it demonstrated fungicidal and plant growth regulation activities Minga, 2005.

Bioassays and Pharmaceutical Potential

Dey et al. (2022) investigated the pharmaceutical potential of related compounds through in vitro pharmacological screening, revealing their antimicrobial and antioxidant properties Dey et al., 2022.

Properties

IUPAC Name

ethyl 4-oxo-4-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-2-24-19(23)10-9-18(22)20-12-13-7-8-17-15(11-13)14-5-3-4-6-16(14)21-17/h7-8,11,21H,2-6,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCACVGSNFIYEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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